molecular formula C14H20N4O3 B2657737 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2379976-81-3

6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2657737
CAS No.: 2379976-81-3
M. Wt: 292.339
InChI Key: PNFOXQNROISUJA-UHFFFAOYSA-N
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Description

6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyrimidine-2,4-dione core through a cyclopropane moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Moiety: The cyclopropane ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperazine Derivatization: The piperazine ring is functionalized with the cyclopropane moiety through nucleophilic substitution reactions.

    Pyrimidine-2,4-dione Formation: The final step involves the condensation of the piperazine derivative with a pyrimidine-2,4-dione precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and pyrimidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione stands out due to the presence of the cyclopropane moiety, which imparts unique steric and electronic properties. This structural feature can influence the compound’s binding affinity and specificity towards its molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-14(2)8-9(14)12(20)18-5-3-17(4-6-18)10-7-11(19)16-13(21)15-10/h7,9H,3-6,8H2,1-2H3,(H2,15,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFOXQNROISUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CCN(CC2)C3=CC(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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